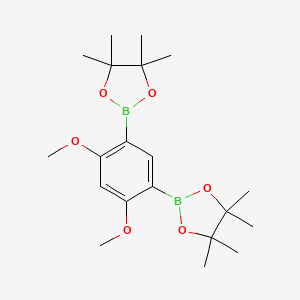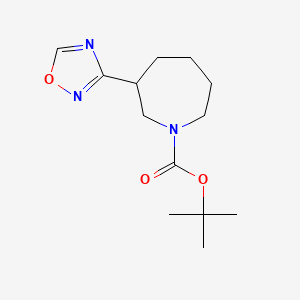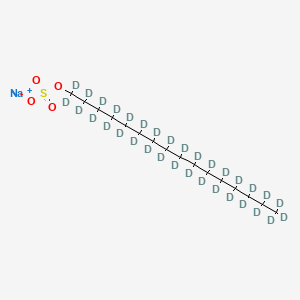
Hexadecyl sodium sulfate-D33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecyl sodium sulfate-D33 involves the deuteration of sodium hexadecyl sulfate. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions for this process often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high standards required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl sodium sulfate-D33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Hexadecyl sodium sulfate-D33 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of biological membranes and protein interactions due to its surfactant properties.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in biological systems.
Industry: Applied in the formulation of detergents and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism of action of hexadecyl sodium sulfate-D33 involves its surfactant properties, which allow it to interact with biological membranes and proteins. The incorporation of deuterium into the compound can affect its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other scientific research applications .
Comparison with Similar Compounds
Hexadecyl sodium sulfate-D33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Sodium hexadecyl sulfate: The non-deuterated version of this compound.
Sodium dodecyl sulfate: A shorter-chain surfactant commonly used in laboratory and industrial applications.
Sodium tetradecyl sulfate: Another surfactant with a slightly shorter chain length than hexadecyl sodium sulfate.
The deuterium labeling of this compound provides unique advantages in scientific research, particularly in studies involving reaction mechanisms, pharmacokinetics, and metabolic profiling .
Properties
Molecular Formula |
C16H33NaO4S |
|---|---|
Molecular Weight |
377.7 g/mol |
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
InChI Key |
GGHPAKFFUZUEKL-XZAQTRAVSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


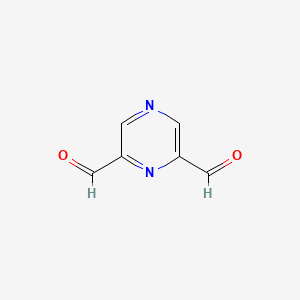
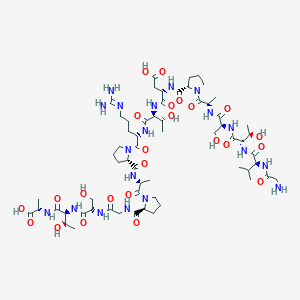


![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)
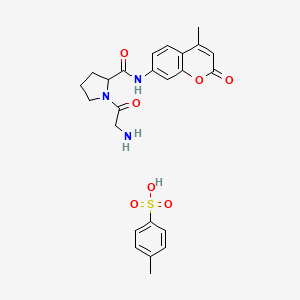
![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)

![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)

